

Application Notes & Protocols: Analytical Method Development for Daclatasvir and Related Compounds

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Compound of Interest		
Compound Name:	Monodes(N-carboxymethyl)valine	
	Daclatasvir	
Cat. No.:	B1144818	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daclatasvir (DCV) is a direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV) by inhibiting the NS5A protein, which is crucial for HCV RNA replication and virion assembly.[1] Ensuring the quality, safety, and efficacy of Daclatasvir in pharmaceutical formulations requires robust analytical methods to quantify the active pharmaceutical ingredient (API) and identify and quantify any related compounds, including process impurities and degradation products.[2] This document provides detailed application notes and protocols for the development and validation of analytical methods for Daclatasvir and its related compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

These methods are essential for routine quality control, stability studies, and ensuring compliance with regulatory standards. The protocols outlined below are based on validated, stability-indicating methods that can separate Daclatasvir from its degradation products formed under various stress conditions.[2][3][4]

Data Presentation: Quantitative Method Parameters



The following tables summarize quantitative data from various validated HPLC and UPLC methods for the analysis of Daclatasvir, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions and Performance Data for Daclatasvir Analysis

Parameter	Method 1 (RP- HPLC)	Method 2 (RP- HPLC)	Method 3 (RP- HPLC)	Method 4 (UPLC)
Column	Hypersil C18 (4.6 x 250 mm, 5 μm) [5]	Waters C8 (4.6 x 250 mm, 5 μm) [3]	Inertsil-C18 ODS[6]	Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 μm)[7]
Mobile Phase	Acetonitrile: 0.05% o- phosphoric acid (50:50 v/v)[5]	Acetonitrile: Mixed phosphate buffer pH 2.5 (25:75 v/v)[3]	Acetonitrile: Methanol (70:30 v/v)[6]	Gradient elution with mobile phase A and B[7]
Flow Rate	0.7 mL/min[5]	1.2 mL/min[3]	1.0 mL/min[6]	0.4 mL/min[8]
Detection Wavelength	315 nm[5]	306 nm[3]	230 nm[6]	305 nm[8]
Retention Time (t_R) of DCV	3.760 ± 0.01 min[1][5]	5.4 min[3]	2.658 min[6]	Not specified
Linearity Range	10-50 μg/mL[1] [4]	0.6-60 μg/mL[3]	20-80 μg/mL[6]	Not specified
Correlation Coefficient (r²)	0.9998[1][4]	>0.99999[3]	Not specified	Not specified
Accuracy (% Recovery)	Satisfactory[5]	Validated[3]	Validated[6]	Validated[7]
Precision (% RSD)	Satisfactory[5]	Validated[3]	Validated[6]	<15%[9]

Experimental Protocols



Protocol 1: Stability-Indicating RP-HPLC Method for Daclatasvir

This protocol describes a validated reverse-phase HPLC method for the quantification of Daclatasvir in the presence of its degradation products.

- 1. Materials and Reagents
- · Daclatasvir reference standard
- HPLC grade acetonitrile, methanol, and water[1]
- Analytical grade o-phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide[1]
- Tablet dosage forms of Daclatasvir
- 2. Chromatographic Conditions
- Instrument: HPLC system with a UV detector (e.g., Agilent 1100)[5]
- Column: Hypersil C18 (4.6 x 250 mm, 5 μm particle size)[5]
- Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.
 [1][4] The mobile phase should be filtered through a 0.45 μm membrane filter and degassed prior to use.[4]
- Flow Rate: 0.7 mL/min[1][4]
- Injection Volume: 10 μL[4]
- Column Temperature: 40 °C[1]
- Detection Wavelength: 315 nm[1][4]
- Run Time: 10 minutes[1]
- 3. Standard Solution Preparation



- Accurately weigh and transfer 10 mg of Daclatasvir working standard into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
- Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 100 μg/mL.
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 50 μg/mL by diluting with the mobile phase.[1][4]
- 4. Sample Solution Preparation (from Tablets)
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 60 mg of Daclatasvir and transfer it to a 100 mL volumetric flask.[6]
- Add about 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.[6]
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 30 µg/mL).
- 5. System Suitability
- Inject the standard solution (e.g., 30 μg/mL) five times into the HPLC system.
- The system is deemed suitable for analysis if the relative standard deviation (% RSD) of the peak areas is less than 2.0%.
- 6. Analysis
- Inject the prepared standard and sample solutions into the chromatograph.



- Record the chromatograms and measure the peak area for Daclatasvir.
- The concentration of Daclatasvir in the sample can be calculated using the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[2]

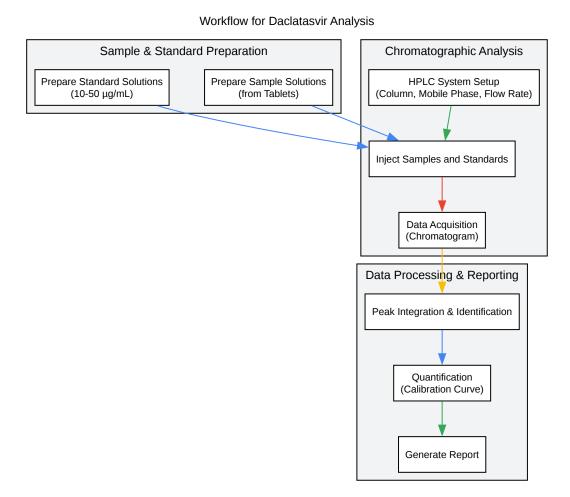
- 1. Preparation of Stock Solution
- Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).
- 2. Stress Conditions
- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Reflux the solution at 60-80°C for a specified period (e.g., 2-4 hours).[4][6][7] After cooling, neutralize the solution with 0.1N NaOH and dilute with the mobile phase to the desired concentration.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N or 1N NaOH. Reflux at 60-80°C for 2-4 hours.[4][6][7] After cooling, neutralize with 0.1N HCl and dilute with the mobile phase.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or reflux at 60-80°C for a specified time (e.g., 1-6 hours).[4][7] Dilute with the mobile phase.
- Thermal Degradation: Keep the solid drug substance in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[7] Then, prepare a sample solution as described previously.
- Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) for an extended period (e.g., 7-10 days).[4][7]
 Subsequently, prepare a sample solution.
- 3. Analysis of Stressed Samples



- Inject the stressed samples into the HPLC or UPLC system.
- Analyze the chromatograms to assess for the degradation of Daclatasvir and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Daclatasvir peak.[4]

Visualizations Daclatasvir Analysis Workflow



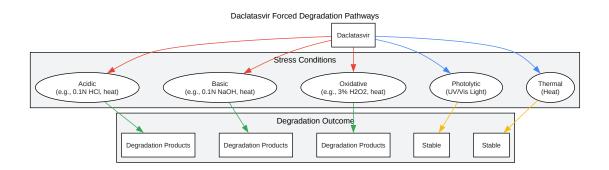


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Caption: General workflow for the analysis of Daclatasvir.

Daclatasvir Forced Degradation Pathway





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Caption: Forced degradation pathways of Daclatasvir.

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